
2-(3-Nitrophenoxy)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-(3-Nitrophenoxy)cyclopentan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with 3-nitrophenol in the presence of a base to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
2-(3-Nitrophenoxy)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopentanol ring can be oxidized to form a ketone or carboxylic acid derivative. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The nitro group in the 3-nitrophenoxy moiety can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield cyclopentanone derivatives, while reduction of the nitro group may produce amino-substituted compounds.
Aplicaciones Científicas De Investigación
2-(3-Nitrophenoxy)cyclopentan-1-ol has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology. It may be used to investigate the effects of nitro and phenoxy groups on biological systems.
Medicine: Research into the medicinal properties of this compound could lead to the development of new drugs or therapeutic agents. Its structural features may provide insights into the design of molecules with specific biological activities.
Industry: In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its reactivity and versatility make it valuable for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Nitrophenoxy)cyclopentan-1-ol depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The nitro group can undergo reduction to form reactive intermediates, which may then interact with cellular components. The phenoxy group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
2-(3-Nitrophenoxy)cyclopentan-1-ol can be compared with other similar compounds, such as:
2-(4-Nitrophenoxy)cyclopentan-1-ol: This compound has a similar structure but with the nitro group in the para position. The positional isomerism can lead to differences in reactivity and biological activity.
2-(3-Nitrophenoxy)cyclohexanol: This compound features a cyclohexanol ring instead of a cyclopentanol ring. The additional carbon in the ring can affect the compound’s chemical and physical properties.
2-(3-Aminophenoxy)cyclopentan-1-ol: This compound has an amino group instead of a nitro group
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which provides a distinct set of properties and reactivity patterns.
Propiedades
Fórmula molecular |
C11H13NO4 |
|---|---|
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
2-(3-nitrophenoxy)cyclopentan-1-ol |
InChI |
InChI=1S/C11H13NO4/c13-10-5-2-6-11(10)16-9-4-1-3-8(7-9)12(14)15/h1,3-4,7,10-11,13H,2,5-6H2 |
Clave InChI |
DILHHWUESATYNX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(C1)OC2=CC=CC(=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



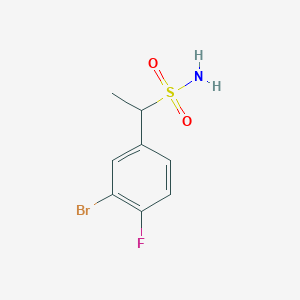


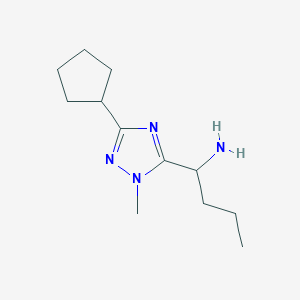
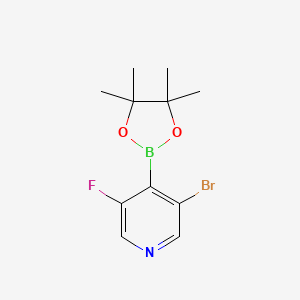
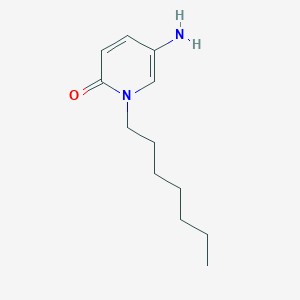
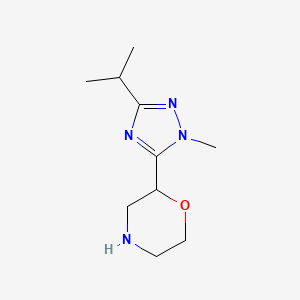


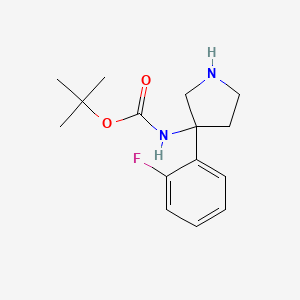
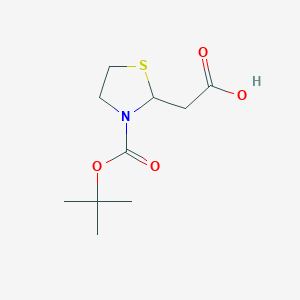
![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)

